酸化バナジウムマグネシウム (MgV2O6)

概要

説明

Magnesium vanadium oxide (MgV2O6) is an inorganic compound that belongs to the family of vanadium oxides. It is known for its unique structural and electrochemical properties, making it a subject of interest in various scientific research fields. The compound is characterized by its ability to form layered structures, which is a significant feature for applications in energy storage and conversion.

科学的研究の応用

Magnesium vanadium oxide has a wide range of scientific research applications, including:

Energy Storage: It is studied as a potential cathode material for rechargeable magnesium ion batteries due to its ability to reversibly insert and deinser magnesium ions.

Material Science: Its unique layered structure makes it a subject of interest in the development of new materials with enhanced electrochemical properties.

Environmental Science: MgV2O6 can be used in the removal of pollutants from water and air due to its high surface area and reactivity.

作用機序

Target of Action

Magnesium vanadium oxide (MgV2O6) primarily targets the cathode materials in rechargeable aqueous magnesium ion batteries . The compound interacts with these materials, affecting their electrochemical behavior and influencing the overall performance of the battery .

Mode of Action

The mode of action of MgV2O6 involves the intercalation of magnesium ions (Mg2+) into the vanadium oxide structure . This process is facilitated by the compound’s ability to form layered structures, which allows for the insertion and de-insertion of magnesium ions . The kinetics of mg2+ ion insertion into mgv2o6 is sluggish due to poor electronic and ionic wiring .

Biochemical Pathways

The biochemical pathways affected by MgV2O6 primarily involve redox reactions associated with the charge and discharge cycles of the battery . The compound’s complex redox behavior is dependent on phase composition and the metal ion inserted/de-inserted into/from the material .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of MgV2O6, we can discuss its behavior in terms of its electrochemical properties . The compound’s performance as a cathode material is influenced by its ability to reversibly insert and de-insert magnesium ions . The kinetics of this process are sluggish, which can affect the compound’s overall performance .

Result of Action

The result of MgV2O6’s action is the enhancement of the charge storage behavior of the cathode materials in rechargeable aqueous magnesium ion batteries . This is achieved through the intercalation of magnesium ions into the vanadium oxide structure .

Action Environment

The action of MgV2O6 is influenced by various environmental factors. For instance, the compound’s performance can be enhanced through the addition of carbon, which serves as an effective dual strategy for enhancing the charge storage behavior of MgV2O6 . During full cell electrochemical cycling, hydrated structures tend to leach water into the electrolyte and passivate the surface of the magnesium anode, leading to poor cycle life and low capacity retention .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium vanadium oxide can be synthesized using a solid-state reaction method. This involves mixing magnesium oxide (MgO) and vanadium pentoxide (V2O5) in stoichiometric amounts. The mixture is then heated at high temperatures, typically around 700-800°C, to facilitate the reaction and form MgV2O6. The reaction can be represented as:

MgO+V2O5→MgV2O6

Industrial Production Methods: In industrial settings, the production of magnesium vanadium oxide may involve more sophisticated techniques such as sol-gel methods or hydrothermal synthesis. These methods allow for better control over the particle size and morphology of the final product, which can enhance its electrochemical properties. For instance, the sol-gel method involves the formation of a gel from a solution containing the precursor materials, followed by drying and calcination to obtain the desired oxide.

化学反応の分析

Types of Reactions: Magnesium vanadium oxide undergoes various chemical reactions, including:

Oxidation: MgV2O6 can be oxidized to form higher oxidation state vanadium oxides.

Reduction: It can be reduced to lower oxidation state vanadium oxides.

Insertion/Deinsertion Reactions: MgV2O6 can undergo insertion and deinsertion of magnesium ions, which is crucial for its application in rechargeable batteries.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) can be used.

Insertion/Deinsertion: These reactions typically occur in an electrochemical cell with an appropriate electrolyte.

Major Products:

Oxidation: Higher oxidation state vanadium oxides such as V2O5.

Reduction: Lower oxidation state vanadium oxides such as V2O3.

Insertion/Deinsertion: The major products are the intercalated or deintercalated forms of MgV2O6.

類似化合物との比較

Magnesium vanadium oxide can be compared with other vanadium oxides such as:

Vanadium pentoxide (V2O5): Known for its high theoretical capacity but suffers from poor magnesium ion insertion kinetics.

Magnesium orthovanadate (Mg3V2O8): Exhibits different structural and electrochemical properties compared to MgV2O6.

Magnesium pyrovanadate (Mg2V2O7): Another vanadium oxide with distinct solubility and reactivity characteristics.

Uniqueness: Magnesium vanadium oxide is unique due to its specific layered structure, which allows for efficient magnesium ion insertion and deinsertion. This property makes it a promising candidate for next-generation energy storage devices .

特性

IUPAC Name |

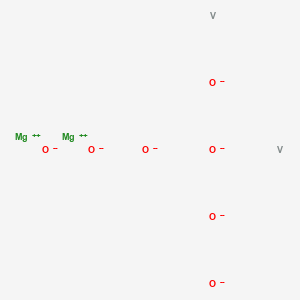

dimagnesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.7O.2V/q2*+2;7*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHLQDLZVZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O7V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-13-2 | |

| Record name | Magnesium vanadium oxide (MgV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

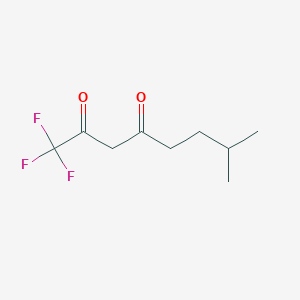

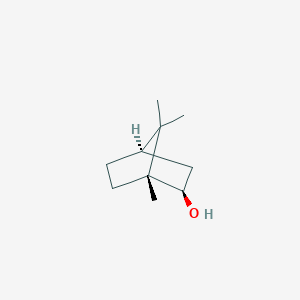

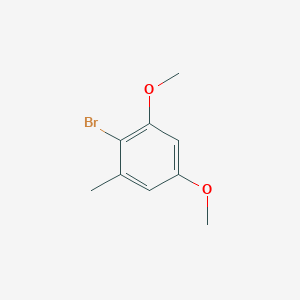

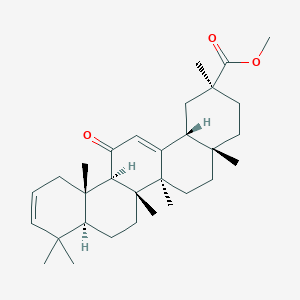

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)